![molecular formula C11H19F3N2O2 B1522494 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate CAS No. 1258640-94-6](/img/structure/B1522494.png)
2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate is a chemical compound with the CAS Number: 1258640-94-6 . It has a molecular weight of 268.28 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-(2-methyl-1-piperidinyl)ethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19F3N2O2/c1-9-4-2-3-6-16(9)7-5-15-10(17)18-8-11(12,13)14/h9H,2-8H2,1H3,(H,15,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Difluorinated Polyols
Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate, a compound structurally similar to 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate, is known for its role in the synthesis of difluorinated polyols. This chemical undergoes a series of reactions including dehydrofluorination–metallation, followed by addition to aldehydes, leading to the formation of allylic alcohols. These compounds can then undergo further reactions to produce difluorinated polyols (Balnaves, Percy, & Palmer, 1999).
Generation of Difluoroenolates
Another application involves metallated difluoroenol carbamate reacting with aldehydes and ketones in the presence of Lewis acid boron trifluoride–ethyl ether. This reaction yields allylic alcohols, which can be treated to form difluoroenolates. These difluoroenolates are crucial intermediates in synthetic organic chemistry, enabling further transformations to various organic compounds (Balnaves, Gelbrich, Hursthouse, Light, Palmer, & Percy, 1999).
Activation and Reduction of Carbon Dioxide
In the context of environmental and catalytic chemistry, a frustrated Lewis pair system consisting of tetramethylpiperidine and tris(pentafluorophenyl)borane has been used to activate carbon dioxide, forming a boratocarbamate-TMPH ion pair. This ion pair can be further processed in the presence of triethylsilane to generate a silyl carbamate and other products, demonstrating the potential of such carbamates in carbon dioxide reduction and utilization (Berkefeld, Piers, & Parvez, 2010).
Chemical Catalysts and Reagents
Trifluoromethyl heterocycles, which can be derived from compounds structurally related to 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate, are valuable in the synthesis of diverse chemical structures. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, for instance, has been utilized as a versatile intermediate for creating a wide range of trifluoromethyl heterocycles, indicating the broader utility of carbamates in organic synthesis (Honey, Pasceri, Lewis, & Moody, 2012).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9-4-2-3-6-16(9)7-5-15-10(17)18-8-11(12,13)14/h9H,2-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHSESFPTUKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



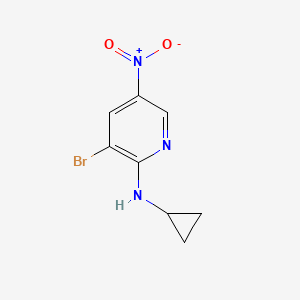
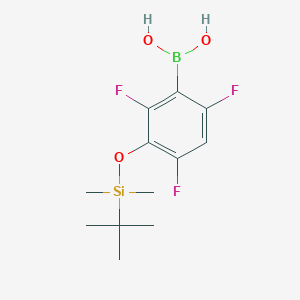



![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)
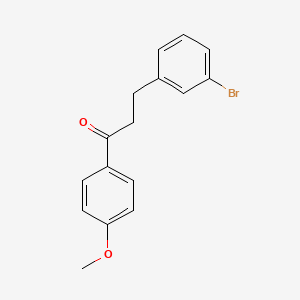
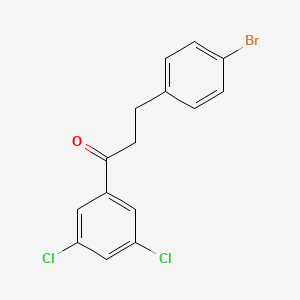
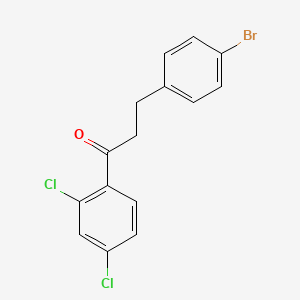
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

![2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B1522430.png)
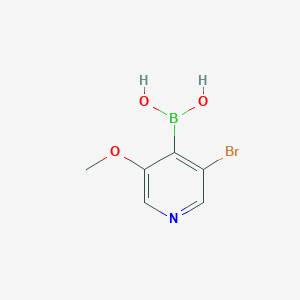
![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)